6-Benzylaminothymine

Vue d'ensemble

Description

6-Benzylaminothymine is a synthetic compound that belongs to the class of thymine analogs. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 6-Benzylaminothymine typically involves the reaction of thymine with benzylamine under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified using techniques such as recrystallization or chromatography .

Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield .

Analyse Des Réactions Chimiques

Types of Reactions: 6-Benzylaminothymine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of oxides.

Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of reduced products.

Substitution: This reaction involves the replacement of one functional group in the compound with another, often using reagents such as halogens or alkyl groups

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents (e.g., methyl iodide).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce oxides, while substitution reactions may yield various substituted derivatives of this compound .

Applications De Recherche Scientifique

Plant Growth Regulation

Cytokinin Activity

6-Benzylaminothymine is known for its role as a cytokinin, a class of plant hormones that promote cell division and growth. Its applications include:

- Enhancing Seed Production : Studies have shown that exogenous application of 6-BAT can significantly increase seed yield by reducing flower abortion rates. For instance, applying 300 mg/L at the end of the flowering stage led to increased seed weight and diameter, thereby improving overall productivity in crops like soybeans .

- Shelf Life Extension : The compound is also utilized to extend the shelf life of cut flowers and vegetables. It helps maintain petal colors and overall freshness, making it valuable in the floriculture industry .

| Application | Effect | Reference |

|---|---|---|

| Seed Yield Improvement | Increased seeds per plant | |

| Shelf Life Extension | Maintained color and freshness |

Therapeutic Uses in Medicine

Anti-inflammatory Properties

Research indicates that 6-BAT has potential therapeutic applications due to its modulatory effects on immune cells:

- Neutrophil Viability : 6-BAT derivatives have been shown to enhance the viability and activity of neutrophils, which are crucial for immune response. These compounds can be applied in treating autoimmune diseases and chronic inflammatory conditions by modulating apoptosis in immune cells .

- Chronic Inflammatory Diseases : The compound has demonstrated efficacy in preclinical studies for conditions such as asthma, cardiovascular diseases, and neurodegenerative disorders. Its ability to regulate inflammatory responses positions it as a candidate for developing new anti-inflammatory drugs .

| Therapeutic Area | Effect | Reference |

|---|---|---|

| Autoimmune Diseases | Enhanced neutrophil viability | |

| Chronic Inflammation | Modulation of inflammatory responses |

Environmental Stress Mitigation

Stress Tolerance in Plants

Recent studies highlight the role of 6-BAT in enhancing plant tolerance to environmental stresses:

- Heavy Metal Stress : Research indicates that combining 10 µM of 6-BAT with abscisic acid boosts antioxidant activities in plants exposed to cadmium and copper stress. This combination leads to improved growth metrics, including shoot length and dry weight .

- Drought Resistance : The application of 6-BAT has been linked to improved water use efficiency in crops under drought conditions, allowing plants to maintain productivity with reduced irrigation .

| Environmental Stress | Effect | Reference |

|---|---|---|

| Heavy Metal Tolerance | Improved growth under metal stress | |

| Drought Resistance | Enhanced water use efficiency |

Case Study 1: Soybean Yield Improvement

A study conducted on soybean plants treated with varying concentrations of 6-BAT showed a significant increase in pod number and overall yield when combined with optimized irrigation practices. The results indicated that applying 100 mg/L of 6-BAT could compensate for reduced water supply by improving flower retention and seed development .

Case Study 2: Neutrophil Modulation

In vitro studies demonstrated that derivatives of 6-BAT could effectively modulate neutrophil apoptosis, leading to enhanced survival rates in models of inflammatory diseases. This suggests potential applications for developing treatments for conditions characterized by neutrophil dysfunction .

Mécanisme D'action

The mechanism of action of 6-Benzylaminothymine involves its interaction with specific molecular targets and pathways. It is thought to exert its effects by mimicking the structure of thymine, allowing it to interact with enzymes and other proteins involved in DNA and RNA synthesis. This interaction can inhibit the replication of viruses and cancer cells, making it a potential therapeutic agent .

Comparaison Avec Des Composés Similaires

6-Benzylaminopurine: Another synthetic cytokinin that promotes plant growth and development.

Benzylamine: A simple amine with various industrial and pharmaceutical applications.

Uniqueness: 6-Benzylaminothymine is unique due to its structural similarity to thymine, which allows it to interact with biological molecules in a specific manner. This property makes it particularly useful in studies related to DNA and RNA, as well as in the development of therapeutic agents.

Activité Biologique

6-Benzylaminothymine (6-BAT) is a synthetic derivative of thymine that has garnered interest for its potential biological activities, particularly in the fields of oncology and plant physiology. This article explores the biological activity of 6-BAT, focusing on its mechanisms, effects on cell proliferation, and potential therapeutic applications.

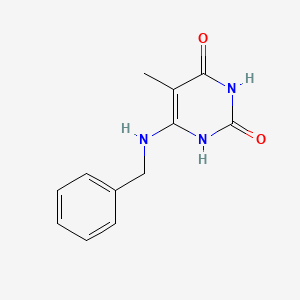

Chemical Structure and Synthesis

6-BAT is synthesized through the modification of thymine with a benzylamine moiety. The synthesis typically involves the condensation of thymine with benzylamine under specific conditions to yield the desired compound. The structural modifications are crucial for enhancing its biological activity compared to its parent compound.

6-BAT exhibits several mechanisms of action that contribute to its biological activity:

- Inhibition of Cyclin-Dependent Kinases (CDKs) : Research indicates that 6-BAT and its derivatives can inhibit CDK activity, which is essential for cell cycle progression. This inhibition can lead to antiproliferative effects in cancer cells, making it a candidate for cancer therapy .

- Cytokinin-like Activity : Similar to other cytokinins such as 6-benzylaminopurine (BAP), 6-BAT may influence plant growth by modulating cell division and differentiation. This activity is particularly relevant in agricultural applications where growth regulation is desired .

Biological Activity in Cancer Cells

The antiproliferative properties of 6-BAT have been investigated in various cancer cell lines. In vitro studies have shown that:

- Cell Proliferation : 6-BAT significantly reduces the proliferation rates of several cancer cell lines compared to untreated controls. The compound's effectiveness appears to correlate with its ability to inhibit CDK2 and other related kinases .

- Cytotoxicity : Some derivatives of 6-BAT demonstrate higher cytotoxicity than traditional chemotherapeutic agents, suggesting a potential role in cancer treatment .

Effects on Plant Physiology

In addition to its antitumor properties, 6-BAT has been studied for its effects on plant growth:

- Growth Promotion : Application of 6-BAT has been shown to enhance growth parameters such as shoot length, root development, and overall biomass in various plant species under stress conditions like drought or heavy metal exposure .

- Antioxidant Activity : The compound can boost antioxidant defenses in plants, helping them mitigate oxidative stress caused by environmental factors. This effect is mediated through enhanced activities of enzymes like phenylalanine ammonia-lyase (PAL) and tyrosine ammonia-lyase (TAL) .

Case Studies

Several case studies highlight the diverse applications of 6-BAT:

- Cancer Treatment : A study demonstrated that treatment with 6-BAT led to a significant decrease in tumor size in xenograft models. The mechanism was primarily attributed to CDK inhibition, resulting in apoptosis of malignant cells .

- Agricultural Applications : Field trials indicated that exogenous application of 6-BAT improved crop yields under suboptimal water conditions by enhancing root development and stress tolerance mechanisms .

Research Findings Summary

The following table summarizes key research findings related to the biological activity of this compound:

Propriétés

IUPAC Name |

6-(benzylamino)-5-methyl-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2/c1-8-10(14-12(17)15-11(8)16)13-7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H3,13,14,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQZPZYWLBWGRRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=O)NC1=O)NCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90398721 | |

| Record name | 6-Benzylaminothymine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90398721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24722-42-7 | |

| Record name | 6-Benzylaminothymine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90398721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.